molecular formula C6H9F2N3O B14037808 5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine

5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine

Cat. No.: B14037808
M. Wt: 177.15 g/mol
InChI Key: UQNACVCQEQQBOF-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethoxy group in this compound introduces unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine typically involves the introduction of the difluoromethoxy group into the pyrazole ring. One common method involves the reaction of 1,4-dimethyl-pyrazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethoxy)-1,4-dimethyl-pyrazol-3-amine
  • 5-(Methoxy)-1,4-dimethyl-pyrazol-3-amine

Uniqueness

5-(Difluoromethoxy)-1,4-dimethyl-pyrazol-3-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. Compared to its trifluoromethoxy and methoxy analogs, the difluoromethoxy group provides a balance between lipophilicity and hydrogen bonding capability, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C6H9F2N3O

Molecular Weight

177.15 g/mol

IUPAC Name

5-(difluoromethoxy)-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C6H9F2N3O/c1-3-4(9)10-11(2)5(3)12-6(7)8/h6H,1-2H3,(H2,9,10)

InChI Key

UQNACVCQEQQBOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1N)C)OC(F)F

Origin of Product

United States

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